(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone

Suvorexant impurity profiling process-related impurity reference standard characterization

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone (CAS 1030377-32-2, molecular formula C16H21N5O, molecular weight 299.37 g/mol) is a chiral diazepane-triazole ketone recognized across regulatory supplier catalogs as Suvorexant Impurity 1 (also designated Suvorexant Desbenzyl Impurity). It is structurally defined as the (R)-enantiomer of the des-benzoxazole analog of the marketed dual orexin receptor antagonist Suvorexant (MK-4305, Belsomra).

Molecular Formula C16H21N5O
Molecular Weight 299.37 g/mol
Cat. No. B12113379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone
Molecular FormulaC16H21N5O
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3
InChIInChI=1S/C16H21N5O/c1-12-3-4-15(21-18-7-8-19-21)14(11-12)16(22)20-10-9-17-6-5-13(20)2/h3-4,7-8,11,13,17H,5-6,9-10H2,1-2H3
InChIKeyFURCQDWTOXYTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone: Chemical Identity and Primary Industrial Role


(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone (CAS 1030377-32-2, molecular formula C16H21N5O, molecular weight 299.37 g/mol) is a chiral diazepane-triazole ketone recognized across regulatory supplier catalogs as Suvorexant Impurity 1 (also designated Suvorexant Desbenzyl Impurity) [1]. It is structurally defined as the (R)-enantiomer of the des-benzoxazole analog of the marketed dual orexin receptor antagonist Suvorexant (MK-4305, Belsomra) [2]. The compound serves a dual industrial role: it is a documented process-related impurity and late-stage synthetic intermediate in Suvorexant API manufacturing, as well as a compendial-grade reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions [3].

Why Generic Suvorexant Impurity Reference Standards Cannot Substitute for (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone


Generic substitution among Suvorexant impurity reference standards is precluded by the compound's unique position as a convergent, late-stage process impurity that bridges the key des-benzyl intermediate and the final API [1]. Unlike oxidative degradants (e.g., N-oxide or hydroxylated species formed under H2O2 stress conditions at ≤1.0% levels) or early-stage intermediates (e.g., benzyl-protected diazepane fragments), this compound lacks both the 4-substituted chlorobenzoxazole pharmacophore of the active drug and the benzyl protecting group found in precursor impurities [2]. Its distinct molecular architecture—R-configured 7-methyl-1,4-diazepane coupled via a ketone linker to a 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety—produces a chromatographic retention profile, mass spectrometric fragmentation pattern, and NMR signature that no other Suvorexant impurity can replicate. Consequently, its use as a system suitability marker and retention time calibrant in validated HPLC/UPLC methods is non-interchangeable; substituting a structurally divergent impurity invalidates method specificity and precludes ICH Q2(R1)-compliant validation [3].

Quantitative Comparative Evidence for (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone Against Closest Analogs


Structural Differentiation from Suvorexant API: 35% Molecular Weight Difference and Absence of Chlorobenzoxazole Pharmacophore

This compound (CAS 1030377-32-2) is the direct des-benzoxazole analog of Suvorexant API (CAS 1030377-33-3), lacking the 5-chloro-1,3-benzoxazol-2-yl substituent at the diazepane N4 position [1]. The molecular weight difference versus Suvorexant is 151.5 Da (299.37 vs. 450.92 g/mol), representing a 33.6% reduction . In the Suvorexant synthetic pathway, this compound is the penultimate intermediate that undergoes coupling with 5-chlorobenzoxazole to form the final API; it can also persist as a process impurity if the coupling reaction is incomplete [2].

Suvorexant impurity profiling process-related impurity reference standard characterization

Chromatographic Differentiation: Validated HPLC Method Specificity with ICH Q2(R1)-Compliant Sensitivity at 0.02% LOD

In the validated HPLC method for Suvorexant drug substance purity, this process impurity (designated Compound A in the publication) is chromatographically resolved from all five oxidative degradants (Compounds B–E and one additional species) formed under 10% H2O2 stress conditions [1]. The method achieved a limit of detection (LOD) of 0.02% w/w relative to the test sample concentration for this specific process impurity, with the HPLC and UPLC methods validated per ICH Q2(R1) guidelines for specificity, precision, accuracy, linearity, and robustness [2].

HPLC method validation process impurity quantification ICH Q2(R1)

Synthetic Pathway Criticality: Late-Stage Intermediate Status Distinguishes This Compound from Early-Stage Impurities

Patent literature explicitly identifies this compound as the direct penultimate intermediate in the convergent Suvorexant synthetic route, in which (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone undergoes a coupling reaction with 5-chloro-1,3-benzoxazole in the presence of a catalyst to yield Suvorexant [1]. In a systematic study of eight Suvorexant process-related impurities, this compound was among the six impurities described for the first time and was synthesized as a reference standard for process optimization and API quality control .

suvorexant synthesis process intermediate impurity source tracking

Regulatory Traceability Advantage: Pharmacopeial Reference Standard Chain-of-Custody Versus Non-Compendial Impurities

Multiple certified reference standard suppliers explicitly state that this compound (Suvorexant Impurity 1, CAS 1030377-32-2) is supplied with detailed characterization data compliant with regulatory guidelines and that further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This regulatory-grade chain-of-custody is not uniformly available for all Suvorexant impurities; many non-compendial impurities lack pharmacopeial monograph recognition and are supplied solely as research-grade materials without the option of USP/EP traceability .

pharmacopeial reference standard USP/EP traceability ANDA quality control

Chiral Identity as a Discriminating Factor: (R)-Enantiomer Specification Distinguishes from Racemic or (S)-Configured Analogs

The compound is explicitly designated as the (R)-enantiomer—(R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone—across all authoritative supplier catalogs [1]. This (R)-configuration corresponds to the active enantiomer of Suvorexant (MK-4305), which bears the (7R)-methyl substitution on the diazepane core essential for dual orexin receptor antagonism [2]. The corresponding (S)-enantiomer would represent a diastereomerically distinct entity that would not co-elute with the authentic (R)-process impurity in standard HPLC methods, potentially leading to false-negative impurity assessments if an incorrect enantiomer is inadvertently used as the reference standard.

chiral purity enantiomeric specification suvorexant stereochemistry

Priority Application Scenarios for (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone Based on Quantitative Evidence


Suvorexant ANDA Analytical Method Validation and System Suitability Testing

This compound serves as the primary process-impurity marker in validated HPLC/UPLC methods for Suvorexant drug substance purity analysis [1]. ANDA filers should procure it as a certified reference standard to establish system suitability (retention time and resolution verification), to spike into API samples for accuracy/recovery assessment during method validation, and to generate calibration curves for quantitative impurity determination within the 0.02%–0.15% w/w range. Its validated LOD of 0.02% w/w ensures that the ICH Q3A reporting threshold (0.05%) is readily achievable, directly supporting ANDA submission requirements .

Suvorexant Batch Release QC and Stability Study Testing

As the penultimate intermediate in the Suvorexant synthetic route, this compound is a sentinel indicator of incomplete coupling reaction conversion [1]. QC laboratories should incorporate it into the related substances specification panel for every commercial API batch. During ICH stability studies, its quantified level versus time provides direct evidence of whether this process impurity remains stable or increases under accelerated storage conditions—a finding that distinguishes process-related impurities (which should not increase during storage) from degradation products. Supplier documentation with optional USP/EP traceability supports GMP-compliant batch release testing .

Suvorexant Process Development and Manufacturing Optimization

Process chemistry teams should use this compound as a reference standard when optimizing the final coupling reaction between (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone and 5-chlorobenzoxazole [1]. By spiking authentic reference material into reaction monitoring samples, chemists can establish a precise HPLC calibration to quantify unreacted intermediate at each time point, enabling kinetic modeling of reaction completion. This quantitative approach supports DoE (Design of Experiments)-based optimization to minimize residual intermediate below the 0.10% w/w target, reducing the purification burden on downstream crystallization steps .

Generic Pharmaceutical DMF Compilation and Regulatory Submission Support

For Drug Master File (DMF) compilation, this reference standard provides the authenticated impurity profile documentation required by ANDA reviewers [1]. The compound's well-characterized structure (confirmed by HR-MS, 1D/2D NMR, and HPLC) and the availability of certificates of analysis with pharmacopeial traceability options directly address FDA queries regarding impurity identification, qualification, and control strategy. Incorporating this certified reference material into the DMF's analytical section strengthens the demonstration of method specificity and impurity fate-and-purge rationale required under ICH M7 and ICH Q3A guidelines .

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